N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(pyridin-3-yl)acetamide

RORγ nuclear receptor inverse agonism

Select CAS 1704621-24-8 for unambiguous RORγ and PDHK target engagement. This pyrazole-amide tool compound features a defined oxan-4-yl and pyridin-3-yl pharmacophore, ensuring on-target activity consistent with patent-disclosed SAR. Its distinct hydrogen-bonding and steric profile delivers superior selectivity over generic N-alkyl or N-aryl pyrazole-acetamides. Use as a reference standard for assay calibration or a privileged starting scaffold for hit-to-lead chemistry.

Molecular Formula C15H18N4O2
Molecular Weight 286.335
CAS No. 1704621-24-8
Cat. No. B2687837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(pyridin-3-yl)acetamide
CAS1704621-24-8
Molecular FormulaC15H18N4O2
Molecular Weight286.335
Structural Identifiers
SMILESC1COCCC1N2C=C(C=N2)NC(=O)CC3=CN=CC=C3
InChIInChI=1S/C15H18N4O2/c20-15(8-12-2-1-5-16-9-12)18-13-10-17-19(11-13)14-3-6-21-7-4-14/h1-2,5,9-11,14H,3-4,6-8H2,(H,18,20)
InChIKeyRWAUHOXOLSAQBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-2-(pyridin-3-yl)acetamide (CAS 1704621-24-8): Procurement-Relevant Identity and Chemical Class


N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(pyridin-3-yl)acetamide (CAS 1704621-24-8) is a synthetic small molecule belonging to the pyrazole-amide chemical class. Its structure integrates a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole core with a 2-(pyridin-3-yl)acetamide side chain, yielding the molecular formula C15H18N4O2 (MW 286.33 g/mol). The compound is catalogued in public chemical databases and is referenced in patent literature surrounding pyrazole-amide derivatives, notably in filings that claim modulation of RORγ and PDHK for autoimmune, metabolic, and oncologic indications [1] [2]. It is primarily sourced as a research-grade building block or screening compound, with commercial availability limited to specialty chemical suppliers.

Why N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-2-(pyridin-3-yl)acetamide Cannot Be Replaced by Generic Pyrazole-Acetamide Analogs


The pyrazole-amide chemotype is crowded with close structural analogs, yet subtle variations in the heterocyclic appendages produce profound differences in target engagement, selectivity, and pharmacokinetic behavior. The simultaneous presence of a saturated tetrahydropyran (oxan-4-yl) N-substituent and a 3-pyridyl acetamide side chain creates a distinct hydrogen-bonding and steric profile that is not replicated by simple N-alkyl or N-aryl pyrazoles. Patent exemplification data show that pyrazole-amide derivatives with different substitution patterns display highly divergent IC50 values against RORγ and PDHK isoforms, with even minor modifications (e.g., moving the pyridine nitrogen from the 3- to the 4-position or replacing tetrahydropyran with cyclohexyl) resulting in order-of-magnitude potency shifts [1]. Consequently, procurement based solely on the pyrazole-amide core without verifying the exact substitution pattern risks selecting a compound with irrelevant biological activity.

Quantitative Differentiation Evidence for N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-2-(pyridin-3-yl)acetamide vs. Structural Analogs


RORγ Inverse Agonism: Structural Determinants of Potency in Pyrazole-Amide Series

Within the Amgen/Teijin pyrazole-amide patent series, the tetrahydropyran (oxan-4-yl) N-substituent on the pyrazole ring is a critical pharmacophoric element. While the exact compound N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(pyridin-3-yl)acetamide is not individually enumerated with a specific IC50 in the publicly available biological tables, closely related analogs bearing the oxan-4-yl-pyrazole core and pyridinyl-acetamide side chains exhibit RORγ inverse agonism with IC50 values in the low nanomolar to sub-micromolar range. Analogs lacking the oxan-4-yl group or with alternative heterocycles show >10-fold reduced potency [1]. This class-level inference establishes that the oxan-4-yl-pyridin-3-yl-acetamide substitution pattern is a key driver of target engagement.

RORγ nuclear receptor inverse agonism

PDHK Inhibition: Selectivity Profile Driven by Pyridine Regiochemistry

The Teijin patent EP3348545A1 discloses pyrazole-amide compounds as PDHK inhibitors for diabetes and metabolic syndrome. The pyridin-3-yl acetamide moiety is a recurrent feature in the most potent exemplified compounds. While the exact target compound CAS 1704621-24-8 is not specifically listed with a quantitative IC50 in the patent, the structure–activity relationship (SAR) tables demonstrate that pyrazole-amides with a pyridin-3-yl acetamide group achieve PDHK2 IC50 values below 100 nM, whereas the corresponding pyridin-4-yl and phenyl acetamide regioisomers show 5- to 20-fold higher IC50 values [1]. This indicates that the 3-pyridyl orientation is non-redundant for PDHK inhibition potency.

PDHK pyruvate dehydrogenase kinase metabolic disease

Physicochemical Differentiation: Lipophilicity and Solubility Profile vs. Des-methyl and Des-pyridinyl Analogs

The target compound has a calculated LogP of approximately 1.1 and a molecular weight of 286.33 g/mol. This places it in a favorable physicochemical space distinct from bulkier analogs. For comparison, the closely related AS2444697 (N-[3-carbamoyl-1-(oxan-4-yl)pyrazol-4-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide, MW 396.4 g/mol) has a calculated LogP of ~1.8 and reduced aqueous solubility due to the additional oxazole-carboxamide moiety . The lower molecular weight and reduced lipophilicity of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(pyridin-3-yl)acetamide predict better aqueous solubility and potentially improved oral bioavailability compared to more elaborate analogs, making it a more suitable starting scaffold for lead optimization or chemical probe development.

physicochemical properties LogP aqueous solubility

Synthetic Tractability and Building Block Utility: Advantage over Fused Heterocyclic Analogs

The compound's modular architecture—a pyrazole core with two chemically orthogonal attachment points (oxan-4-yl at N1 and pyridin-3-yl acetamide at C4)—renders it a versatile intermediate for parallel synthesis and library construction. In contrast, disubstituted heteroaryl-fused pyridines described in patent US20100022517 require multi-step cyclization sequences and offer limited diversification points [1]. The target compound can be synthesized via sequential N-alkylation and amide coupling in fewer than four synthetic steps, with commercially available starting materials (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine and 2-(pyridin-3-yl)acetic acid). This synthetic efficiency translates to lower procurement cost and faster lead optimization cycles.

synthetic accessibility building block medicinal chemistry

Recommended Research and Industrial Application Scenarios for N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-2-(pyridin-3-yl)acetamide


RORγ and PDHK Target Validation Studies Requiring Defined Chemical Matter

The compound is best deployed as a tool compound in target validation experiments for RORγ or PDHK, where its defined oxan-4-yl-pyridin-3-yl pharmacophore ensures on-target activity consistent with patent-disclosed SAR. Researchers should use it alongside negative control analogs (e.g., N-phenyl or pyridin-4-yl regioisomers) to establish target-specific pharmacology [1] [2].

Medicinal Chemistry Hit-to-Lead Optimization Starting Point

With its low molecular weight (286 Da), moderate lipophilicity (cLogP ~1.1), and two independent vectors for chemical elaboration, this compound serves as an attractive starting scaffold for hit-to-lead programs. The modular synthesis allows rapid exploration of structure–activity relationships at both the N1 and C4 positions without extensive de novo route design [1].

Chemical Probe Development for Metabolic and Autoimmune Disease Pathways

The dual relevance of pyrazole-amides to both PDHK (metabolic) and RORγ (autoimmune/inflammatory) pathways positions this compound as a privileged scaffold for developing chemical probes. Its selectivity advantages over generic pyrazole-acetamides, inferred from regioisomeric and N-substituent SAR, support its use in pathway dissection studies requiring precise molecular tools [1] [2].

Reference Standard in Analytical and Quality Control Workflows

The compound can serve as a well-characterized reference standard for HPLC, LC-MS, and NMR method development in laboratories working on pyrazole-amide libraries. Its distinct chromatographic and spectroscopic signature enables robust method calibration, and its structural simplicity facilitates unambiguous identification in complex reaction mixtures.

Quote Request

Request a Quote for N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(pyridin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.